5-Amino-2-chloro-N-ethylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-chloro-N-ethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is known for its potential applications in various fields of research and industry. The compound is characterized by the presence of an amino group, a chloro substituent, and an ethyl group attached to the benzamide core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-ethylbenzamide hydrochloride typically involves the following steps:

Nitration: The starting material, 2-chloro-N-ethylbenzamide, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-chloro-N-ethylbenzamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 5-amino-2-hydroxy-N-ethylbenzamide.

Oxidation: Formation of 5-nitro-2-chloro-N-ethylbenzamide.

Reduction: Formation of 5-amino-2-chloro-N-ethylbenzylamine.

Aplicaciones Científicas De Investigación

5-Amino-2-chloro-N-ethylbenzamide hydrochloride is an organic compound with the molecular formula C9H12ClN2OCl and a CAS number of 1268990-57-3. It features an amino group at the 5-position, a chlorine atom at the 2-position, and an ethyl group attached to the nitrogen atom of the benzamide structure. The hydrochloride form enhances its solubility in water, making it more accessible for various applications in research and industry.

Chemical and Biological Applications

- Organic Synthesis: It is used as a building block in organic synthesis for developing more complex molecules. The reactions allow for the synthesis of a variety of derivatives that may possess unique chemical properties and biological activities.

- Biological Studies: It has been investigated for its antimicrobial and anticancer properties. Its mechanism of action may involve binding to specific enzymes or receptors, thereby altering their activity and leading to various biological effects. This makes it a candidate for further studies in pharmacology and medicinal chemistry.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinities with various biological targets. Research aims to elucidate how this compound interacts with enzymes or receptors, which could lead to the development of new therapeutic agents. Understanding these interactions is crucial for predicting its efficacy and safety profile in medicinal applications.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on specific laboratory protocols and desired purity levels.

Safety Information

Mecanismo De Acción

The mechanism of action of 5-Amino-2-chloro-N-ethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-chlorobenzamide: Similar structure but lacks the ethyl group.

5-Amino-2-chlorobenzamide: Similar structure but lacks the ethyl group.

N-Ethyl-2-chlorobenzamide: Similar structure but lacks the amino group.

Uniqueness

5-Amino-2-chloro-N-ethylbenzamide hydrochloride is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Actividad Biológica

5-Amino-2-chloro-N-ethylbenzamide hydrochloride (5-ACLE HCl) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

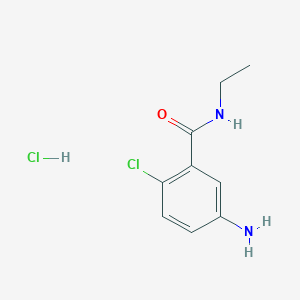

This compound has the following chemical structure:

- Molecular Formula : C9H11ClN2O

- CAS Number : 1268990-57-3

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various biological assays.

The compound features an amino group at the 5-position, a chlorine atom at the 2-position, and an ethyl group attached to the nitrogen atom of the benzamide structure. This unique substitution pattern contributes to its distinct chemical and biological properties.

Research indicates that 5-ACLE HCl exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. This interaction is crucial for its antimicrobial and anticancer properties.

- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in inflammation by decreasing prostaglandin production .

- Antimicrobial Activity : Preliminary studies suggest that 5-ACLE HCl demonstrates significant antimicrobial effects against various pathogens, potentially making it a candidate for treating infections.

Antimicrobial Properties

A range of studies has investigated the antimicrobial efficacy of 5-ACLE HCl. It has been reported to exhibit activity against several bacterial strains, suggesting its potential as an antibacterial agent. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

In vitro studies have shown that 5-ACLE HCl may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis or inhibit cell proliferation. For instance:

- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and leukemia (CCRF-CEM) cell lines.

- Findings : Significant reductions in cell viability were observed at varying concentrations, indicating a dose-dependent response .

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

Safety and Handling

Due to its structural similarities with other chlorinated aromatic compounds, handling this compound requires caution. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles.

Propiedades

IUPAC Name |

5-amino-2-chloro-N-ethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRQRVYBRPUOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.